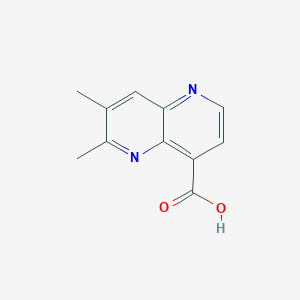

6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid

Description

6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid is a heterocyclic organic compound characterized by a naphthyridine backbone (a bicyclic structure containing two fused pyridine rings). The molecule features methyl substituents at the 6- and 7-positions and a carboxylic acid group at the 4-position. Naphthyridine derivatives are of interest in medicinal chemistry due to their bioactivity, particularly as kinase inhibitors or antimicrobial agents.

Properties

CAS No. |

1193106-42-1 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

6,7-dimethyl-1,5-naphthyridine-4-carboxylic acid |

InChI |

InChI=1S/C11H10N2O2/c1-6-5-9-10(13-7(6)2)8(11(14)15)3-4-12-9/h3-5H,1-2H3,(H,14,15) |

InChI Key |

SDWJADNJUJDELC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC=CC(=C2N=C1C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization via Vinyl Amino Pyridine Precursors

One of the most efficient methods involves the regioselective thermal cyclization of 3-[(2,2-diethoxycarbonylvinyl)amino]-5,6-dimethylpyridine derivatives to yield ethyl 6,7-dimethyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate as an intermediate, which can be hydrolyzed to the corresponding carboxylic acid.

- Heating in high boiling solvents such as Dowtherm A at reflux (~180°C) for 15 minutes

- Yields reported up to 89% for the cyclized product

The intermediate ester can be converted to the free acid by standard hydrolysis under acidic or basic conditions.

Functional Group Transformations on the Naphthyridine Core

Starting from substituted 1,5-naphthyridines, the 6,7-dimethyl substitution pattern can be introduced via nitration followed by reduction steps:

- Nitration at the 6-position to introduce a nitro group

- Reduction of the 6-nitro group to the 6-amino analogue using iron and aqueous acid (e.g., hydrochloric acid or acetic acid) at 40–60°C or sodium dithionite under aqueous conditions

This amino intermediate can then be further manipulated to introduce other substituents or converted directly to the carboxylic acid derivative.

Acid Activation and Coupling Reactions

The carboxylic acid group at position 4 can be activated using acid activating agents (e.g., carbodiimides) to facilitate coupling with nucleophiles or to promote intramolecular cyclization steps. The reaction mixture is typically cooled to 25–30°C, then precipitated by addition to cold water (0–5°C), and the solid product isolated by filtration.

Purification Techniques

Purification of the naphthyridine derivatives is generally achieved by:

- Recrystallization from suitable solvents

- Column chromatography when necessary

- Washing with aqueous sodium bicarbonate and sodium chloride solutions to remove impurities

- Drying over anhydrous sodium sulfate before filtration and solvent removal under vacuum below 40°C

Representative Experimental Procedure (Based on Patent WO2012151640A1)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 3-[(2,2-Diethoxycarbonylvinyl)amino]-5,6-dimethylpyridine heated in Dowtherm A | Thermal cyclization to ethyl 6,7-dimethyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | 89% yield reported |

| 2 | Hydrolysis of ester under acidic/basic conditions | Conversion to 6,7-dimethyl-1,5-naphthyridine-4-carboxylic acid | Typical hydrolysis conditions |

| 3 | Nitration of 6,7-dimethyl-1,5-naphthyridine derivatives | Introduction of nitro group at 6-position | Followed by reduction |

| 4 | Reduction with Fe/acid or sodium dithionite | Conversion of nitro to amino group | 12 h at 25–30°C, mild conditions |

| 5 | Acid activation with carbodiimides | Coupling or further functionalization | Reaction at 25–30°C, then precipitation |

Summary of Key Reaction Parameters and Conditions

| Parameter | Typical Range/Conditions |

|---|---|

| Cyclization temperature | 180°C (thermal reflux) |

| Reduction temperature | 40–60°C |

| Acid activation temperature | 25–30°C |

| Reaction time for reduction | 12 hours |

| Solvents | Dowtherm A, dichloromethane, ethanol |

| Purification | Recrystallization, chromatography, aqueous washes |

Research Findings and Optimization Notes

- The regioselectivity of cyclization is generally high, favoring formation of the 6,7-dimethyl substitution pattern due to steric and electronic effects.

- Reduction of nitro groups to amino groups proceeds efficiently under mild aqueous acidic conditions with iron powder or sodium dithionite, avoiding harsh hydrogenation conditions.

- Acid activation steps require careful temperature control and pH adjustment to optimize yields and purity.

- The synthetic route involving vinyl amino pyridine precursors and thermal cyclization is favored for its relatively high yield and scalability.

- Chromatographic purification can be avoided in large-scale synthesis by optimized recrystallization and washing protocols, enhancing industrial applicability.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides for nucleophilic substitution and electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison

2.2. Functional Group Impact on Properties

- Carboxylic Acid vs. Amino/Ketone Groups: The carboxylic acid group in the naphthyridine derivative increases solubility in aqueous media and enables salt formation, which is critical for pharmacokinetics. In contrast, amino groups in quinazolines facilitate hydrogen bonding with biological targets, while ketones contribute to electrophilic reactivity .

- However, in this compound, the methyl positions (6 and 7) may sterically hinder interactions with enzyme active sites compared to the 7,7-dimethyl arrangement in quinazolines.

2.3. Volatile Compound Interactions (Indirect Evidence)

highlights environmental impacts on volatile compounds like 3-methylphenol (woody) and linalool (floral), which are structurally unrelated to naphthyridines. However, this underscores the importance of substituent effects on compound stability and interactions. For example, electron-withdrawing groups (e.g., carboxylic acid) in naphthyridines may reduce volatility compared to methyl or hydroxyl-substituted aromatics .

Research Findings and Data Gaps

Table 2: Research Priorities

| Aspect | This compound | Quinazoline Derivatives |

|---|---|---|

| Synthesis Optimization | High-purity cyclization methods | Scalable one-pot routes |

| Biological Screening | Antimicrobial assays | Anticancer activity |

| Solubility Studies | pH-dependent solubility profiling | Lipophilicity analysis |

Biological Activity

6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₁H₁₀N₂O₂

- Molecular Weight : 202.21 g/mol

- CAS Number : 1193106-42-1

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that naphthyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this class have shown potent activity against murine P388 leukemia and Lewis lung carcinoma with IC50 values often below 10 nM . The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, making these compounds promising candidates for cancer therapy .

2. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. Naphthyridine derivatives have been associated with antibacterial and antifungal effects, with specific studies highlighting their efficacy against strains like Bacillus cereus and fungal species such as Fusarium graminearum and Fusarium solani.

3. Anti-inflammatory Effects

This compound has been shown to inhibit pro-inflammatory mediators in various models of inflammation. For example, derivatives have been tested for their ability to reduce nitric oxide production in macrophages, indicating potential applications in treating inflammatory diseases .

4. Antiparasitic Activity

The compound exhibits promising antiparasitic effects, particularly against protozoan infections such as leishmaniasis. In vivo studies have shown that certain derivatives can significantly reduce parasite burden in infected models .

The biological activities of this compound are mediated through various mechanisms:

- Metal Chelation : Some naphthyridine derivatives act by sequestering divalent metal ions, which is crucial for the survival of certain pathogens .

- Apoptosis Induction : The activation of apoptotic pathways in cancer cells is a key mechanism through which these compounds exert their anticancer effects .

- Inhibition of Enzymatic Activity : Certain derivatives inhibit enzymes involved in critical metabolic pathways in microbes and cancer cells .

Case Studies

Several studies have highlighted the effectiveness of this compound and its derivatives:

Q & A

Q. What are the optimized synthetic routes for 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid, and how do reaction conditions influence yield?

Answer: Synthesis of naphthyridine derivatives often involves multi-step reactions. For example, a related compound (7-chloro-6-fluoro-1,8-naphthyridine-3-carboxylic acid) was synthesized via substitution and hydrolysis steps using K₂CO₃, Cs₂CO₃, and NaOH under mild conditions (60–90°C), achieving 63.69% yield . For 6,7-dimethyl derivatives, analogous protocols may apply, with dimethyl groups introduced via alkylation or condensation. Reaction optimization should focus on temperature control, stoichiometry of reagents (e.g., anhydrous sodium acetate in acetic acid), and solvent selection (ethanol or 1,4-dioxane) to minimize by-products .

Q. How is structural confirmation of this compound performed, and what analytical techniques are critical?

Answer: Structural validation relies on spectroscopic methods:

- 1H NMR : Identifies substituent positions (e.g., dimethyl groups at C6/C7) and aromatic proton environments.

- Mass spectrometry (MS) : Confirms molecular weight (e.g., expected m/z for C₁₁H₁₀N₂O₂).

- TLC : Monitors reaction progress and purity during synthesis .

For example, in similar naphthyridine syntheses, 1H NMR peaks at δ 2.5–2.7 ppm (methyl groups) and δ 8.0–9.0 ppm (aromatic protons) are diagnostic .

Q. What safety precautions are required when handling this compound, given limited toxicological data?

Answer: Due to insufficient toxicity and ecotoxicity data, handle under fume hoods with PPE (gloves, lab coats). Avoid inhalation/contact, and dispose via hazardous waste protocols. Refer to safety guidelines for structurally similar compounds (e.g., 1,5-naphthyridine derivatives), which recommend storage at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer: Discrepancies (e.g., unexpected NMR peaks or MS fragments) require iterative analysis:

- Cross-validation : Compare data with computational predictions (DFT calculations) or reference spectra of analogous compounds .

- Isotopic labeling : Trace unexpected signals (e.g., deuterated solvents interfering with protons).

- Alternative techniques : Use 13C NMR, IR, or X-ray crystallography for ambiguous cases. For example, conflicting TLC spots might indicate regioisomers, necessitating HPLC purification .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Accelerated stability studies : Incubate the compound in buffers (pH 1–12) at 25–60°C, monitoring degradation via HPLC.

- Kinetic analysis : Calculate degradation rate constants (k) and activation energy (Ea) using Arrhenius plots.

- Mass balance : Identify degradation products (e.g., decarboxylation or demethylation) via LC-MS .

Q. How can researchers address gaps in ecological impact data for this compound?

Answer:

- Read-across approaches : Use data from structurally similar naphthyridines (e.g., 1,5-naphthyridine) to predict biodegradability or bioaccumulation potential.

- In silico modeling : Apply tools like EPI Suite to estimate log P (octanol-water partition coefficient) and persistence .

- Microcosm studies : Evaluate microbial degradation in soil/water systems under controlled lab conditions.

Q. What strategies improve the compound’s solubility for in vitro bioactivity assays?

Answer:

- Co-solvent systems : Use DMSO (<5%) or cyclodextrins to enhance aqueous solubility.

- pH adjustment : Deprotonate the carboxylic acid group (pKa ~3–4) in neutral/basic buffers.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for cell-based studies .

Methodological Considerations

- Purity assessment : Combine TLC (Rf values) with HPLC (≥95% purity) .

- Synthetic scalability : Optimize column chromatography-free methods (e.g., recrystallization from ethanol/water) .

- Data documentation : Report spectral data (NMR chemical shifts, MS fragmentation patterns) in open-access repositories for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.